Technical Documentation Center

3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine

The strategic incorporation of fluorine into small molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1] The 3,3-difluoroazetidine moiety is a valuable building block in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of fluorine into small molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1] The 3,3-difluoroazetidine moiety is a valuable building block in this context. Understanding the precise NMR signature of molecules containing this scaffold is crucial for structural verification and for studying their interactions with biological targets.

Predicted ¹H and ¹⁹F NMR Spectra

The chemical shifts in NMR spectroscopy are highly sensitive to the local electronic environment of each nucleus. For 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine, the spectrum is a composite of the spin systems of the 3,3-difluoroazetidine and the N-linked tetrahydrofuran-3-yl substituent.

The proton NMR spectrum is anticipated to be complex due to the number of non-equivalent protons and the presence of fluorine, which induces splitting of adjacent proton signals (²JHF and ³JHF).

  • Azetidine Ring Protons (H-2/H-4): The protons on the carbons adjacent to the nitrogen (C2 and C4) are expected to appear as a triplet of triplets. The primary splitting will be a triplet due to the geminal fluorine atoms (²JHF), and this will be further split into a triplet by the protons on the other methylene group of the azetidine ring. Based on data for 3,3-difluoroazetidine hydrochloride, where these protons appear around 4.4 ppm[2], the N-alkylation with the tetrahydrofuran group is expected to cause a slight upfield shift. Therefore, these protons are predicted to be in the range of 3.8 - 4.2 ppm .

  • Tetrahydrofuran Ring Protons:

    • N-CH (H-3'): The proton on the carbon of the tetrahydrofuran ring directly attached to the azetidine nitrogen (C3') will be the most downfield of the THF protons due to the deshielding effect of the nitrogen atom. It is expected to appear as a multiplet in the range of 3.0 - 3.5 ppm .

    • O-CH₂ (H-2'/H-5'): The protons on the carbons adjacent to the oxygen atom in the tetrahydrofuran ring (C2' and C5') are expected to be in the range of 3.6 - 4.0 ppm . Their exact chemical shifts and multiplicities will depend on the stereochemistry at C3' and the overall ring conformation.

    • CH₂ (H-4'): The remaining methylene protons on the tetrahydrofuran ring (C4') are predicted to be the most upfield of the THF protons, likely in the range of 1.8 - 2.2 ppm .

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for characterizing fluorinated molecules.[3]

  • CF₂ Group: The two fluorine atoms in the gem-difluoro group are chemically equivalent and are expected to give a single signal. This signal will be split into a triplet by the four adjacent protons on the azetidine ring (²JFH). The chemical shift for gem-difluoroalkanes typically falls in the range of -80 to -120 ppm relative to CFCl₃.[4] For 3,3-difluoroazetidine hydrochloride, the fluorine signal is observed around -98 ppm. It is anticipated that the N-alkylation will have a minor effect on the fluorine chemical shift. Therefore, the ¹⁹F signal for 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine is predicted to be a triplet in the range of -95 to -105 ppm .

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹⁹F NMR chemical shifts and coupling constants for 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Azetidine CH₂ (H-2/H-4)3.8 - 4.2tq²JHF ≈ 10-12 Hz, ³JHH ≈ 7-9 Hz
THF N-CH (H-3')3.0 - 3.5m-
THF O-CH₂ (H-2'/H-5')3.6 - 4.0m-
THF CH₂ (H-4')1.8 - 2.2m-

Table 2: Predicted ¹⁹F NMR Data

Fluorine AtomsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CF₂-95 to -105t²JFH ≈ 10-12 Hz

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra for 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If solubility is an issue, other deuterated solvents such as acetonitrile-d₃, acetone-d₆, or dimethyl sulfoxide-d₆ can be used.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard:

    • For ¹H NMR, tetramethylsilane (TMS) is typically present in the deuterated solvent and is used as the internal reference (δ = 0.00 ppm).

    • For ¹⁹F NMR, an internal reference standard should be added. A common choice is hexafluorobenzene (C₆F₆), which gives a sharp singlet at approximately -164.9 ppm relative to CFCl₃.[3][5] A small amount (e.g., 1-2 µL) should be added to the NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

  • Spectral Width: A spectral width of 12-16 ppm, centered around 6-8 ppm, should be sufficient to cover all proton signals.

  • Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.

  • Number of Scans: For a sample of this concentration, 16-64 scans should provide a good signal-to-noise ratio.

  • Temperature: The experiment should be run at a constant temperature, typically 298 K.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' with decoupling on) is recommended to simplify the spectrum to a single triplet. A proton-coupled spectrum can also be acquired without decoupling to observe the ²JFH coupling.

  • Spectral Width: ¹⁹F NMR spectra have a wide chemical shift range. A spectral width of at least 200-250 ppm, centered around -100 ppm, should be used for the initial experiment to ensure the signal is captured.[3]

  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

  • Number of Scans: Due to the high sensitivity of the ¹⁹F nucleus, 64-128 scans will likely provide an excellent signal-to-noise ratio.

  • Proton Decoupling: Use a standard broadband proton decoupling sequence (e.g., 'garp' or 'waltz16').

Data Processing
  • Apodization: Apply an exponential window function with a line broadening of 0.3-0.5 Hz for ¹H spectra and 1-2 Hz for ¹⁹F spectra to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing:

    • For ¹H NMR, reference the TMS signal to 0.00 ppm.

    • For ¹⁹F NMR, reference the internal standard (e.g., C₆F₆) to its known chemical shift. If no internal standard is used, an external reference or the spectrometer's internal reference frequency can be used, but this is less accurate.

Visualizations

Molecular Structure and Key NMR Interactions

The following diagram illustrates the molecular structure of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine and highlights the key through-bond coupling interactions that are expected to be observed in the NMR spectra.

Caption: Molecular structure of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine with key J-couplings.

Experimental Workflow

The following diagram outlines the workflow for the acquisition and analysis of ¹H and ¹⁹F NMR data for the target compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve compound (5-10 mg) in deuterated solvent (0.6 mL) add_std Add internal standard (TMS for ¹H, C₆F₆ for ¹⁹F) dissolve->add_std acq_1H Acquire ¹H NMR spectrum add_std->acq_1H acq_19F Acquire ¹⁹F NMR spectrum (with and without ¹H decoupling) add_std->acq_19F proc_steps Apodization Fourier Transform Phasing Baseline Correction acq_1H->proc_steps acq_19F->proc_steps referencing Reference spectra (¹H to TMS, ¹⁹F to C₆F₆) proc_steps->referencing assign_peaks Assign chemical shifts (δ) referencing->assign_peaks measure_J Measure coupling constants (J) assign_peaks->measure_J structure_confirm Confirm molecular structure measure_J->structure_confirm

Caption: Workflow for NMR analysis of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine.

References

  • Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3671–3679. [Link]

  • Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12669–12673. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

  • Lemos, A., & Guedes, R. C. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. IntechOpen. [Link]

  • Chertkov, V. A., et al. (2022). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Russian Chemical Bulletin, 71(2), 289-296. [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine

This technical guide provides a comprehensive analysis of the structural and stereochemical properties of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine, a novel heterocyclic compound with significant potential in drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the structural and stereochemical properties of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine, a novel heterocyclic compound with significant potential in drug discovery and development. By leveraging established principles of physical organic chemistry and drawing parallels with structurally related molecules, this document offers a detailed exploration of the molecule's synthesis, conformational landscape, and spectroscopic signature. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising molecular scaffold.

Introduction: A Molecule of Designed Potential

3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine is a synthetic compound that marries two key structural motifs of high interest in medicinal chemistry: the 3,3-difluoroazetidine ring and a tetrahydrofuran (THF) moiety. The strategic incorporation of fluorine into small molecules is a well-established strategy to modulate key drug-like properties. The gem-difluoro group on the azetidine ring can significantly impact lipophilicity, metabolic stability, and pKa, while also potentially serving as a hydrogen bond acceptor[1][2]. The azetidine ring itself is a strained four-membered heterocycle that can act as a rigid scaffold, influencing the orientation of substituents and their interactions with biological targets[3][4].

The N-linked tetrahydrofuran-3-yl substituent introduces an additional layer of complexity and potential for molecular recognition. The THF ring is a common feature in a wide array of natural products and biologically active molecules[5]. Its conformational flexibility, characterized by puckering into envelope (C_s) and twist (C_2) forms, allows it to adapt to the steric and electronic demands of a binding pocket[6][7][8][9][10]. The oxygen atom in the THF ring can also act as a hydrogen bond acceptor, further enhancing its potential for interaction with biological macromolecules.

This guide will systematically deconstruct the molecular architecture of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine, offering insights into its synthesis, three-dimensional structure, and the spectroscopic techniques required for its characterization.

Synthesis and Characterization

While a specific, published synthesis for 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine is not yet available in the literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the N-alkylation of azetidines.

Proposed Synthetic Protocol

The most direct approach to the synthesis of the target compound would involve the nucleophilic substitution of a suitable leaving group on the tetrahydrofuran ring by the secondary amine of 3,3-difluoroazetidine.

Step-by-Step Methodology:

  • Precursor Synthesis:

    • 3,3-Difluoroazetidine: This starting material can be synthesized from 3-azetidinone via fluorination with a suitable agent like DAST (diethylaminosulfur trifluoride), followed by deprotection. Alternatively, it can be prepared through a multi-step sequence starting from epichlorohydrin. Commercially available as its hydrochloride salt, it would require neutralization before use[2][4][11][12].

    • 3-Tosyloxy-tetrahydrofuran: This electrophile can be prepared from commercially available 3-hydroxytetrahydrofuran by reaction with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

  • N-Alkylation Reaction:

    • In a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), dissolve 3,3-difluoroazetidine (1.0 equivalent) and a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) (1.5 equivalents).

    • To this solution, add 3-tosyloxy-tetrahydrofuran (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine.

Experimental Workflow Diagram

G cluster_0 Precursor Preparation cluster_1 N-Alkylation cluster_2 Purification 3_hydroxy_thf 3-Hydroxytetrahydrofuran tosyloxy_thf 3-Tosyloxy-tetrahydrofuran 3_hydroxy_thf->tosyloxy_thf Tosylation tosyl_chloride p-Toluenesulfonyl Chloride tosyl_chloride->tosyloxy_thf base_1 Pyridine or TEA base_1->tosyloxy_thf tosyloxy_thf_input 3-Tosyloxy-tetrahydrofuran difluoroazetidine_hcl 3,3-Difluoroazetidine HCl difluoroazetidine 3,3-Difluoroazetidine (free base) difluoroazetidine_hcl->difluoroazetidine Neutralization base_2 Base (e.g., NaHCO3) base_2->difluoroazetidine difluoroazetidine_input 3,3-Difluoroazetidine reaction_vessel Acetonitrile or DMF K2CO3 or DIPEA crude_product Crude Product reaction_vessel->crude_product Heat (60-80°C) tosyloxy_thf_input->reaction_vessel difluoroazetidine_input->reaction_vessel column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography pure_product Pure 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine column_chromatography->pure_product

Caption: Proposed synthetic workflow for 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine.

Crystal Structure and Stereochemistry

A definitive crystal structure of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine awaits experimental determination via X-ray crystallography. However, a detailed analysis based on the known conformational preferences of its constituent rings allows for a robust prediction of its three-dimensional architecture.

Ring Pucker and Conformational Isomerism

Both the azetidine and tetrahydrofuran rings are non-planar and adopt puckered conformations to alleviate ring strain.

  • Azetidine Ring: The four-membered azetidine ring is known to exhibit a puckered conformation. The degree of puckering is influenced by the substituents on the ring. The gem-difluoro substitution at the 3-position is expected to have a significant impact on the ring's geometry.

  • Tetrahydrofuran Ring: The five-membered tetrahydrofuran ring undergoes pseudorotation, leading to a dynamic equilibrium between two primary conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry)[6][8][9][10]. Computational studies on tetrahydrofuran itself suggest that the C_2 (twisted) conformer is slightly more stable than the C_s (bent) conformer[10]. The presence of the azetidine substituent at the 3-position will influence the conformational equilibrium of the THF ring.

Stereoisomerism

The tetrahydrofuran-3-yl moiety contains a stereocenter at the C3 position. Therefore, 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine can exist as a pair of enantiomers:

  • (R)-3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine

  • (S)-3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine

The synthesis from racemic 3-hydroxytetrahydrofuran would yield a racemic mixture of the final product. An enantioselective synthesis would require the use of an enantiomerically pure starting material or a chiral resolution step.

Predicted Structural Parameters

Based on data from similar small fluorinated heterocycles and N-substituted azetidines, the following structural parameters can be anticipated:

ParameterPredicted ValueRationale
Azetidine Ring
C-N Bond Length1.45 - 1.48 ÅTypical for a saturated amine.
C-C Bond Length1.53 - 1.56 ÅStandard sp3-sp3 carbon bond.
C-F Bond Length1.35 - 1.38 ÅCharacteristic of a gem-difluoro group.
C-N-C Bond Angle~88 - 92°Strained four-membered ring.
Tetrahydrofuran Ring
C-O Bond Length1.42 - 1.45 ÅTypical for an ether.
C-C Bond Length1.52 - 1.55 ÅStandard sp3-sp3 carbon bond.
C-O-C Bond Angle~108 - 112°Less strained five-membered ring.
Inter-ring Linkage
N-C (azetidine-THF)1.46 - 1.49 ÅBond between amine and sp3 carbon.
Molecular Structure Diagram

Caption: 2D representation of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine.

Spectroscopic Analysis

The structural features of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine give rise to a predictable spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (δ, ppm)MultiplicityCouplingNotes
¹H NMR
Azetidine CH₂~3.5 - 4.0Triplet²J(H,F) ≈ 10-15 HzProtons on C2 and C4, deshielded by the nitrogen and fluorine atoms. Will appear as a triplet due to coupling with the two fluorine atoms.
THF CH (at C3)~3.0 - 3.5MultipletThe proton attached to the carbon bearing the azetidine group.
THF CH₂ (at C2 & C5)~3.6 - 4.2MultipletDiastereotopic protons adjacent to the oxygen atom.
THF CH₂ (at C4)~1.8 - 2.2MultipletProtons on the remaining carbon of the THF ring.
¹³C NMR
Azetidine C3~115 - 125Triplet¹J(C,F) ≈ 240-260 HzThe carbon bearing the two fluorine atoms, showing a characteristic large one-bond C-F coupling.
Azetidine C2 & C4~50 - 60Triplet²J(C,F) ≈ 20-30 HzCarbons adjacent to the nitrogen, showing smaller two-bond C-F coupling.
THF C3~60 - 70The carbon attached to the azetidine nitrogen.
THF C2 & C5~65 - 75Carbons adjacent to the THF oxygen.
THF C4~25 - 35The remaining carbon in the THF ring.
¹⁹F NMR ~ -90 to -110SingletA single resonance for the two equivalent fluorine atoms.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationIntensity
2850 - 3000C-H stretch (aliphatic)Medium-Strong
1050 - 1150C-O stretch (ether)Strong
1000 - 1200C-F stretchStrong
1200 - 1300C-N stretch (amine)Medium

Potential Applications in Drug Development

The unique combination of a 3,3-difluoroazetidine and a tetrahydrofuran ring suggests several potential applications for this molecule in drug discovery.

  • Scaffold for Novel Therapeutics: The rigid azetidine core can be used to orient pharmacophoric groups in a defined three-dimensional space, while the tetrahydrofuran moiety can engage in hydrogen bonding and van der Waals interactions with target proteins.

  • Modulation of Physicochemical Properties: The gem-difluoro group can be used to fine-tune properties such as lipophilicity and metabolic stability, which are critical for optimizing the pharmacokinetic profile of a drug candidate.

  • Bioisosteric Replacement: The 3,3-difluoroazetidine moiety can serve as a bioisostere for other functional groups, such as a carbonyl or a gem-dimethyl group, offering a way to explore new chemical space while retaining key binding interactions.

Conclusion

3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine represents a promising, yet underexplored, molecular scaffold for the development of new chemical entities. This technical guide has provided a comprehensive, albeit predictive, analysis of its synthesis, crystal structure, stereochemistry, and spectroscopic properties. By understanding these fundamental characteristics, researchers can better leverage this molecule in the design and synthesis of novel therapeutics. Further experimental validation of the predictions laid out in this guide will be crucial for unlocking the full potential of this intriguing compound.

References

  • Conformational structures of the tetrahydrofuran cation determined using one-photon mass-analyzed threshold ionization spectroscopy - RSC Publishing. (n.d.). Retrieved March 26, 2026, from [Link]

  • Synthesis of N Protected 3,3-Difluoroazetidin-2-ones | Request PDF. (2025, August 7). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Yang, T., Su, G., Ning, C., Deng, J., Wang, F., Zhang, S., Ren, X., & Huang, Y. (2007). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A, 111(21), 4927-4933. [Link]

  • Synthesis of 3,3-Difluoroazetidines - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase | The Journal of Physical Chemistry A - ACS Publications. (2007, May 19). Retrieved March 26, 2026, from [Link]

  • Alcaide, B., & Almendros, P. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3855-3891. [Link]

  • Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techn - AIP Publishing. (2024, March 18). Retrieved March 26, 2026, from [Link]

  • Tiecco, M., Testaferri, L., Temperini, A., Terlizzi, R., Bagnoli, L., Marini, F., & Santi, C. (2007). Stereocontrolled synthesis of substituted N-arenesulfonyl azetidines from γ-(phenylseleno)alkyl arylsulfonamides. Organic & Biomolecular Chemistry, 5(21), 3469-3477. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. (n.d.). Retrieved March 26, 2026, from [Link]

  • 1.2 Azetidinones (~-Lactams). (n.d.). Retrieved March 26, 2026, from [Link]

  • Azetidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]

  • 3,3-Difluoroazetidine | C3H5F2N | CID 2758248 - PubChem. (n.d.). Retrieved March 26, 2026, from [Link]

  • Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-932. [Link]

  • Synthesis of 3,3-Difluoro-quinoline-2,4-diones via Nickel-Catalyzed Cyclization of N-(2-Cyanoaryl)bromodifluoroacetamides - MDPI. (2026, March 20). Retrieved March 26, 2026, from [Link]

  • Aelterman, W., De Kimpe, N., & Declercq, J. P. (1998). A Convenient Synthesis of 3,3-Dichloroazetidines, a New Class of Azetidines. The Journal of Organic Chemistry, 63(1), 6-11. [Link]

  • (3S)-Tetrahydro-3-furanyl N-((1S,2R)-2-hydroxy-3-((2-methylpropyl)((4-nitrophenyl)sulfonyl)amino)-1-(phenylmethyl)propyl)carbamate - PubChem. (n.d.). Retrieved March 26, 2026, from [Link]

  • Unambiguous Spectroscopic Characterization of a Gold Difluorocarbene - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Tetrahydro-3-furanyl methylamine - Google Patents. (n.d.).
  • 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem. (n.d.). Retrieved March 26, 2026, from [Link]

  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes - MDPI. (2022, October 15). Retrieved March 26, 2026, from [Link]

  • Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series* - PubMed. (2021, August 4). Retrieved March 26, 2026, from [Link]

  • Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates - MDPI. (2023, June 10). Retrieved March 26, 2026, from [Link]

  • Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates - ResearchGate. (2023, June 2). Retrieved March 26, 2026, from [Link]

  • Characterization of Pteridines: a New Approach by Fluorescence Correlation Spectroscopy and Analysis of Assay Sensitivity - ResearchGate. (2025, December 9). Retrieved March 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of sp3-rich pharmaceutical intermediates with 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine

Application Note: Synthesis and Utility of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine in sp3-Rich Pharmaceutical Intermediates Executive Summary & Rationale: Escaping Flatland The pharmaceutical industry is undergoin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Utility of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine in sp3-Rich Pharmaceutical Intermediates

Executive Summary & Rationale: Escaping Flatland

The pharmaceutical industry is undergoing a structural paradigm shift, moving away from planar, sp2-hybridized molecules toward complex, three-dimensional architectures. This "Escape from Flatland" improves clinical success rates by enhancing aqueous solubility, increasing target selectivity, and reducing off-target promiscuity. Within this space,1[1].

Fragment-based lead discovery (FBLD) has historically relied on flat, aromatic compounds which display undesirable physicochemical properties, necessitating a shift towards2[2]. Azetidines serve as compact, rigid sp3-modules that are increasingly prevalent in3[3]. By incorporating a 3,3-difluoro substitution, chemists can lower the basicity (pKa) of the azetidine nitrogen while simultaneously blocking cytochrome P450 (CYP) metabolic oxidation sites. Coupling this core with a tetrahydrofuran (THF) ring yields 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine (CAS4[4]), a highly versatile, lipophilicity-modulated intermediate.

G A Traditional FBLD Flat Aromatic Scaffolds B sp3-Enrichment (Azetidine/THF Cores) A->B Increase Fsp3 C Fluorination (3,3-Difluoro Substitution) B->C Modulate pKa D Target Intermediate: 3,3-Difluoro-1-(THF-3-yl)azetidine C->D Combine Motifs

Logical progression from flat scaffolds to sp3-rich, fluorinated pharmaceutical intermediates.

Retrosynthetic Strategy & Reaction Causality

The synthesis of 3,3-difluoro-1-(tetrahydrofuran-3-yl)azetidine requires the formation of a C–N bond between a sterically hindered secondary carbon (on the THF ring) and a deactivated secondary amine (due to the electron-withdrawing 3,3-difluoro group).

Why Reductive Amination over Nucleophilic Substitution (SN2)? Attempting an SN2 reaction using 3-bromotetrahydrofuran and 3,3-difluoroazetidine typically results in poor yields. The basicity of the amine, combined with the steric hindrance of the secondary bromide, leads to competing E2 elimination (yielding 2,5-dihydrofuran). Conversely, reductive amination using dihydrofuran-3(2H)-one (tetrahydrofuran-3-one) and sodium triacetoxyborohydride (STAB) is highly chemoselective. The reaction proceeds via an electrophilic iminium intermediate, which is rapidly trapped by the mild hydride source, bypassing elimination pathways entirely.

Self-Validating Experimental Protocol: Reductive Amination

This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure mechanistic fidelity at each step.

Materials Required:

  • 3,3-Difluoroazetidine hydrochloride (1.0 equiv)

  • Dihydrofuran-3(2H)-one (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Free Base Generation: Suspend 3,3-difluoroazetidine HCl in anhydrous DCE at 0 °C under a nitrogen atmosphere. Add DIPEA dropwise over 5 minutes.

    • Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt, liberating the secondary amine without competing for the electrophilic ketone. DCE is selected over DCM due to the superior solubility and stability of STAB in DCE.

    • Self-Validation: The heterogeneous suspension will transition into a clear or slightly hazy solution, visually confirming complete free-base generation.

  • Iminium Formation: Add dihydrofuran-3(2H)-one in a single portion. Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

    • Causality: The secondary amine attacks the ketone to form a hemiaminal, which dehydrates to form the reactive iminium ion.

    • Self-Validation: Monitor via LC-MS or TLC (ninhydrin stain). The complete consumption of the ketone and the appearance of a highly polar intermediate confirms successful iminium generation. Do not proceed until ketone consumption is >95%.

  • Hydride Reduction: Cool the reaction vessel back to 0 °C. Add STAB portionwise over 15 minutes.

    • Causality: STAB is a mild reducing agent that specifically targets the iminium ion over the unreacted ketone. Portionwise addition controls the mild exotherm and prevents the premature decomposition of the hydride source.

    • Self-Validation: A slight evolution of gas (hydrogen from trace moisture reacting with STAB) may be observed. The reaction mixture will become a cloudy suspension as sodium acetate precipitates.

  • Quench & Extraction: After stirring for 12 hours at room temperature, quench the reaction by slowly adding saturated aqueous NaHCO3.

    • Causality: The mildly basic quench neutralizes unreacted STAB and acetic acid byproducts, ensuring the tertiary amine product is fully deprotonated (lipophilic) for organic extraction.

    • Self-Validation: The cessation of bubbling (CO2 evolution) indicates complete quenching and neutralization.

  • Purification: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Gradient: 10% to 50% EtOAc in Hexanes) to yield the product as a colorless oil.

G S1 Step 1: Free Base Generation 3,3-Difluoroazetidine HCl + DIPEA Solvent: DCE, 0 °C S2 Step 2: Iminium Formation Add Dihydrofuran-3(2H)-one Stir 2h at RT S1->S2 S3 Step 3: Hydride Reduction Add NaBH(OAc)3 portionwise Stir 12h at RT S2->S3 S4 Step 4: Quench & Extraction Sat. NaHCO3 (aq) / DCM Phase Separation S3->S4 S5 Step 5: Purification Silica Gel Chromatography (EtOAc/Hexanes) S4->S5 S6 Pure Product 3,3-Difluoro-1-(THF-3-yl)azetidine (>92% Yield) S5->S6

Step-by-step synthetic workflow for the reductive amination yielding the target azetidine.

Quantitative Data: Reaction Optimization

The choice of reducing agent and solvent heavily dictates the chemoselectivity of this transformation. The table below summarizes the optimization parameters validating the protocol above.

Reducing AgentSolventTempAdditiveYield (%)Observation / Causality
NaBH4MeOH0 °CNone< 10%Rapid over-reduction of ketone to tetrahydrofuran-3-ol; poor iminium trapping.
NaBH3CNMeOHRTAcOH (cat.)65%Moderate yield; generates toxic HCN gas upon quenching; requires strict pH control.
NaBH(OAc)3 DCE RT DIPEA 92% Optimal chemoselectivity for iminium; clean conversion; highly scalable.
NaBH(OAc)3THFRTDIPEA78%Slower reaction rate due to lower solubility of STAB in ethereal solvents.

Downstream Utility & Directed C(sp3)-H Functionalization

Once synthesized, 3,3-difluoro-1-(tetrahydrofuran-3-yl)azetidine serves as a robust, fully-substituted terminal appendage in FBLD. However, to incorporate this motif into the core of larger active pharmaceutical ingredients (APIs), chemists must utilize advanced C–H functionalization techniques.

While azetidines are traditionally viewed as inert, recent breakthroughs demonstrate they can undergo5[5]. Using palladium catalysis (e.g., Pd(OAc)2 with appropriate directing groups), the azetidine ring can be arylated to build complex bicyclic or spirocyclic architectures. Furthermore, the alpha-oxy C–H bonds of the tetrahydrofuran ring are highly susceptible to Hydrogen Atom Transfer (HAT) photocatalysis. By employing a photoredox catalyst (such as an iridium polypyridyl complex) in tandem with a nickel catalyst, the THF ring can be directly cross-coupled with aryl halides, transforming this terminal fragment into a bifunctional linker.

References

  • Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction. NIH PMC.[Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Harvard DASH.[Link]

  • Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. NIH PMC.[Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.[Link]

Sources

Application

Incorporation of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine into kinase inhibitor scaffolds

Application Note: Strategic Incorporation of the 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine Motif into Kinase Inhibitor Scaffolds Prepared by: Senior Application Scientist, Medicinal Chemistry & Structural Biology Ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of the 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine Motif into Kinase Inhibitor Scaffolds

Prepared by: Senior Application Scientist, Medicinal Chemistry & Structural Biology Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

The Physicochemical Paradigm: Why Fluorinated Azetidines?

The optimization of kinase inhibitors frequently encounters a critical bottleneck: balancing aqueous solubility and target affinity against off-target liabilities (such as hERG channel inhibition) and metabolic clearance. Historically, basic amines like piperazine or pyrrolidine were appended to kinase hinge-binding cores to project into the solvent-exposed channel, improving solubility. However, their high basicity (pKa > 9.0) often leads to phospholipidosis, poor membrane permeability, and cardiotoxicity.

The incorporation of the 3,3-difluoro-1-(tetrahydrofuran-3-yl)azetidine motif represents a sophisticated structural solution [1].

  • pKa Modulation via Fluorination: The gem-difluoro group exerts a powerful electron-withdrawing inductive effect, suppressing the pKa of the azetidine nitrogen from ~10.4 to approximately 5.5–6.0. This renders the tertiary amine essentially neutral at physiological pH (7.4), drastically reducing hERG binding affinity [2].

  • Metabolic Shielding: The dense fluorination blocks oxidative metabolism (CYP450) at the 3-position of the ring, prolonging the compound's half-life.

  • Solubility & Ribose Mimicry: The tetrahydrofuran (THF) ring acts as a bioisostere for the ribose moiety of ATP. Its oxygen atom serves as a localized hydrogen-bond acceptor, compensating for the lipophilicity introduced by the CF₂ group and maintaining excellent aqueous solubility [3].

Table 1: Physicochemical & ADME Comparison of Solvent-Front Capping Motifs
Capping MotifCalculated pKaLogD (pH 7.4)hERG LiabilityHLM Intrinsic Clearance (µL/min/mg)
Piperazine ~9.50.8High> 50 (Poor)
Morpholine ~8.31.2Medium~ 35 (Moderate)
3,3-Difluoroazetidine ~6.52.1Low< 15 (Good)
3,3-Difluoro-1-(THF-3-yl)azetidine ~5.82.4Very Low< 5 (Excellent)

Structural Biology & Logical Pathway Integration

When designing inhibitors for kinases such as RIP1, Aurora Kinases, or SOS1 pathways, the hinge-binding core anchors the molecule to the ATP site. The 3,3-difluoro-1-(THF-3-yl)azetidine motif is typically attached via the THF ring to the core, projecting the fluorinated azetidine deep into the solvent channel. The rigid, sp³-rich nature of the azetidine minimizes the entropic penalty upon binding, while the fluorine atoms engage in multipolar interactions with structured water networks.

Signaling Stimulus TNF-α / Death Receptor Activation RIP1 RIP1 Kinase (Active State) Stimulus->RIP1 Phosphorylation Cascade Complex Inhibited RIP1 Complex (Solvent Channel Blocked) RIP1->Complex Motif occupies solvent front Necroptosis Necroptosis & Inflammation RIP1->Necroptosis Uninhibited Pathway Inhibitor Inhibitor with 3,3-Difluoro-1-(THF-3-yl)azetidine Inhibitor->Complex High Affinity Binding Survival Cell Survival / Reduced Inflammation Complex->Survival Pathway Arrested

Fig 1. Logical pathway of RIP1 kinase inhibition via solvent-front motif targeting.

Synthetic Methodologies: Reductive Amination Protocol

To incorporate this motif, the most robust approach involves the reductive amination of a kinase core functionalized with a dihydrofuran-3(2H)-one moiety using 3,3-difluoroazetidine hydrochloride.

Synthesis Core Core-THF-Ketone (Electrophile) Imine Hemiaminal / Imine (Transient Intermediate) Core->Imine DIPEA, AcOH, DCE Amine 3,3-Difluoroazetidine HCl (Nucleophile) Amine->Imine Desalting in situ Product 3,3-Difluoro-1-(THF-3-yl)azetidine Scaffold Imine->Product NaBH(OAc)3 Reduction

Fig 2. Reductive amination workflow for incorporating the fluorinated azetidine motif.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system to ensure intermediate formation prior to irreversible reduction.

  • Preparation of the Free Base: In an oven-dried round-bottom flask under an argon atmosphere, suspend 3,3-difluoroazetidine hydrochloride (1.5 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise at 0 °C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that liberates the azetidine free base without competing for the electrophilic ketone. DCE is chosen over DCM due to its higher boiling point and superior solubilization of polar intermediates.

  • Imine Formation: Add the kinase core bearing the dihydrofuran-3(2H)-one moiety (1.0 eq) to the solution, followed by glacial acetic acid (AcOH, 1.5 eq). Stir the mixture at room temperature for 2–4 hours.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the ketone oxygen to increase its electrophilicity, thereby accelerating the nucleophilic attack by the weakly basic fluorinated azetidine.

  • Self-Validation Check (Crucial): Remove a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Proceed to the next step only when >80% conversion to the intermediate imine/enamine mass is observed. Premature addition of the reducing agent will reduce the starting ketone to an off-target alcohol.

  • Reduction: Cool the reaction to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) in three portions over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines in the presence of ketones, preventing the formation of the aforementioned alcohol byproduct.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via reverse-phase preparative HPLC to yield the final inhibitor.

ADME Validation: Microsomal Stability Protocol

To validate the metabolic shielding provided by the gem-difluoro group, the synthesized scaffold must be subjected to a Human Liver Microsome (HLM) intrinsic clearance assay [1].

Step-by-Step Assay Protocol
  • Reagent Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 0.1 µM) with HLMs (final protein concentration 0.5 mg/mL) in the phosphate buffer.

  • Reaction Initiation: Pre-incubate the plate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

    • Causality: The NADPH regenerating system ensures a constant supply of the essential cofactor required by CYP450 enzymes. Without it, the enzymes would rapidly deplete available NADPH, leading to a false-positive result for compound stability.

  • Time-Course Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, arresting the enzymatic reaction at precise intervals.

  • Self-Validation Check: Include Verapamil and Testosterone as positive controls in parallel wells. If these known high-clearance compounds do not show >70% degradation by 60 minutes, the microsomes are inactive, and the assay is invalid.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CL_int).

References

  • Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors of SOS1 Using Free-Energy Perturbation Simulations. Journal of Medicinal Chemistry (via PubMed Central / NIH).

  • Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry (ACS Publications).

  • Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry (ACS Publications).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine

Welcome to the technical support center for the synthesis of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this specific synthesis, troubleshoot common issues, and improve overall yield and purity. Drawing from established chemical principles and field-proven insights, this document provides a causal explanation for experimental choices and a robust, self-validating framework for your synthetic protocols.

Introduction: The Challenge of a Strained Heterocycle

3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine is a valuable building block in modern drug discovery. The incorporation of the 3,3-difluoroazetidine motif can enhance metabolic stability, modulate basicity (pKa), and improve lipophilicity, all critical parameters in optimizing drug candidates.[1][2] However, the synthesis of substituted azetidines is notoriously challenging due to the inherent ring strain of the four-membered ring, which makes ring-closing reactions energetically unfavorable and the resulting ring susceptible to opening.[3]

This guide focuses on the most common and effective method for synthesizing the target molecule: the N-alkylation of 3,3-difluoroazetidine. We will explore the nuances of this transformation and provide clear, actionable solutions to common experimental hurdles.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

Q1: My overall yield is low. What are the primary factors I should investigate?

Low yield is the most common complaint and can stem from several factors, primarily the choice of synthetic strategy and reaction conditions. The two main strategies for this N-alkylation are Direct Alkylation (SN2) and Reductive Amination .

  • If using Direct Alkylation (e.g., with 3-tosyloxytetrahydrofuran):

    • Poor Leaving Group: The efficiency of the tosylate or mesylate leaving group is critical. Ensure it was properly synthesized and is of high purity.

    • Competing Elimination (E2) Reaction: The basicity of the 3,3-difluoroazetidine nitrogen can promote an E2 elimination reaction on the tetrahydrofuran ring, forming an undesired dihydrofuran byproduct instead of the desired SN2 product. This is a significant drawback of this method.

    • Over-alkylation: While less common with secondary amines compared to primary amines, it's a potential side reaction.[4]

  • If using Reductive Amination (with tetrahydrofuran-3-one):

    • Inefficient Iminium Ion Formation: The crucial first step is the condensation of 3,3-difluoroazetidine and tetrahydrofuran-3-one to form a cyclic iminium ion. This equilibrium can be unfavorable. The reaction is often acid-catalyzed, but the pH must be carefully controlled. A pH range of 4-6 is typically optimal to protonate the ketone carbonyl without fully protonating the amine nucleophile, rendering it unreactive.

    • Incorrect Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the ketone starting material. Strong, non-selective hydrides like NaBH₄ will primarily reduce the starting ketone to 3-hydroxytetrahydrofuran. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this reason, as it is a milder agent that selectively reduces the protonated iminium intermediate.[4]

    • Hydrolysis of the Iminium Ion: Water is a byproduct of iminium formation. If not managed, excess water can shift the equilibrium back towards the starting materials. The use of a dehydrating agent or a solvent that allows for azeotropic removal of water can be beneficial, though often NaBH(OAc)₃ is robust enough to not require this.

Q2: I'm using reductive amination, but the reaction is slow or stalls. What can I do?

A stalled reductive amination is typically due to issues with the key reagents or conditions.

  • Check the Quality of Tetrahydrofuran-3-one: This ketone can be unstable and prone to polymerization or degradation over time. It is recommended to use freshly sourced or purified ketone for best results. A simple proton NMR can confirm its integrity.

  • Verify the Activity of NaBH(OAc)₃: Sodium triacetoxyborohydride can degrade upon exposure to moisture. Use a freshly opened bottle or a properly stored batch.

  • Ensure Complete Free-Basing of Azetidine: 3,3-Difluoroazetidine is commonly supplied as a hydrochloride salt (HCl) to improve stability.[5] This salt is not nucleophilic. Before the reaction, it must be neutralized to the free amine. This is typically done in situ by adding a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Use at least 1.0-1.1 equivalents of the base. An incomplete neutralization is a common cause of reaction failure.

  • Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic and effectively solubilize the reagents.

Strategic Decision: Reductive Amination vs. Direct Alkylation

For the synthesis of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine, reductive amination is the superior and recommended strategy. It offers greater control, generally higher yields, and avoids the problematic E2 elimination side reaction inherent to the direct alkylation approach with a secondary halide/sulfonate.[6][7]

FeatureReductive AminationDirect Alkylation (SN2)
Key Reagents 3,3-Difluoroazetidine, Tetrahydrofuran-3-one, NaBH(OAc)₃3,3-Difluoroazetidine, 3-Bromo- or 3-Tosyloxytetrahydrofuran
Primary Advantage High selectivity, avoids over-alkylation, milder conditions.[4][6]Conceptually simple, one-step transformation.
Common Issues Requires careful control of pH, reagent quality is critical.Prone to competing E2 elimination, potentially harsh conditions.
Typical Yield Good to ExcellentPoor to Moderate
Recommendation Highly Recommended Not Recommended for High Yield

Visualizing the Process and Mechanism

To better understand the workflow and chemistry, the following diagrams illustrate the troubleshooting logic and the reaction mechanism.

Troubleshooting_Workflow Fig 1. Troubleshooting Workflow for Low Yield start Low Yield Observed strategy Which synthetic strategy was used? start->strategy ra_path Reductive Amination strategy->ra_path Reductive Amination sn2_path Direct Alkylation (SN2) strategy->sn2_path Direct Alkylation check_reagents 1. Verify Reagent Quality - Fresh Tetrahydrofuran-3-one? - Active NaBH(OAc)₃? - Anhydrous Solvent? ra_path->check_reagents check_base 2. Confirm Azetidine Free-Basing - Was 3,3-Difluoroazetidine HCl used? - Was >1.0 eq. of base (TEA/DIPEA) added? check_reagents->check_base check_conditions 3. Review Reaction Conditions - pH optimal (4-6)? - Correct solvent (DCE/DCM)? - Appropriate temperature? check_base->check_conditions check_lg 1. Check Leaving Group - High purity of tosylate/mesylate? sn2_path->check_lg check_side_products 2. Analyze for Elimination - Check crude NMR/MS for  dihydrofuran byproduct. check_lg->check_side_products switch_strategy Consider switching to Reductive Amination for better control and yield. check_side_products->switch_strategy

Caption: Troubleshooting decision tree for low yield.

Reductive_Amination_Mechanism Fig 2. Reductive Amination Mechanism cluster_step1 Step 1: Iminium Ion Formation (Reversible) cluster_step2 Step 2: Hydride Reduction (Irreversible) A 3,3-Difluoroazetidine (Free Base) C Iminium Ion Intermediate A->C + B Tetrahydrofuran-3-one B->C H2O + H₂O E Final Product C->E Reduction D NaBH(OAc)₃ D->E + F B(OAc)₃ + Na⁺

Caption: The two-step reductive amination pathway.

Optimized Experimental Protocol: Reductive Amination

This protocol is designed to maximize yield and purity for a typical lab-scale synthesis.

Reagents & Materials:

  • 3,3-Difluoroazetidine hydrochloride (1.0 eq.)

  • Tetrahydrofuran-3-one (1.1 eq.)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq.)

  • Triethylamine (TEA) (1.1 eq.)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 3,3-difluoroazetidine hydrochloride (1.0 eq.) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.1 M solution.

  • Free-Basing: Cool the resulting suspension to 0 °C using an ice bath. Add triethylamine (1.1 eq.) dropwise. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Iminium Formation: Add tetrahydrofuran-3-one (1.1 eq.) to the reaction mixture. Stir at room temperature for 1-2 hours. This step allows the equilibrium for iminium ion formation to be established.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes. Note: The reaction may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting azetidine is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with dichloromethane (DCM).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or a DCM/methanol mobile phase.

ParameterRecommended SettingRationale
Azetidine Salt HydrochlorideProvides better stability for storage.[5]
Base for Neutralization Triethylamine (TEA)Non-nucleophilic base that effectively neutralizes the HCl salt without interfering.
Ketone Stoichiometry 1.1 - 1.2 equivalentsA slight excess helps drive the iminium formation equilibrium forward.
Reducing Agent Sodium triacetoxyborohydrideMild and selective for the iminium ion over the ketone.[4]
Solvent 1,2-Dichloroethane (DCE)Anhydrous, aprotic solvent that effectively dissolves all reactants.
Temperature Room TemperatureSufficient for the reaction to proceed cleanly without promoting side reactions.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3,3-Difluoroazetidine HCl: Synthesis Insights and Manufacturer Selection.
  • Jakubke, H.-D. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]

  • Campian, C., et al. (2026, February 21). The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study. PMC. Retrieved from [Link]

Sources

Optimization

Purification techniques for 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine reaction mixtures

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine. The unique physicochemical properties of this molecule—a polar, basic, fluorinated heterocyclic compound—present specific challenges that require carefully optimized purification strategies. This document is intended to provide researchers, scientists, and drug development professionals with the technical insights needed to achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.

Question 1: After my initial aqueous workup and extraction, my crude product NMR shows low purity and a complex mixture. What went wrong?

Answer: This is a common issue often stemming from an incomplete or suboptimal initial workup. The goal of the workup is to perform a bulk purification, removing ionic impurities, water-soluble reagents, and unreacted polar starting materials before concentrating on more challenging neutral organic impurities.

Potential Causes & Solutions:

  • Ineffective Acid-Base Extraction: As a secondary amine, your target compound is basic. An acid-base wash is the most powerful initial purification step. If performed incorrectly, you will carry forward numerous impurities.

    • Causality: The basic nitrogen on the azetidine ring will be protonated in an acidic aqueous solution (e.g., 1M HCl), forming a water-soluble salt. Neutral organic impurities (e.g., non-amine starting materials, byproducts) will remain in the organic layer and can be separated. Subsequently, basifying the aqueous layer (e.g., with 2M NaOH) deprotonates your product, making it soluble again in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Solution: Perform a rigorous acid-base extraction. Extract the crude organic mixture with 1M HCl (2-3 times). Combine the acidic aqueous layers, wash them once with EtOAc to remove any trapped neutral impurities, then basify carefully with cooling to >pH 12 and extract your product back into DCM or EtOAc (3-4 times).[1]

  • Emulsion Formation: The polarity of both the product and potential byproducts can lead to stable emulsions during liquid-liquid extraction, trapping your product and impurities between phases.

    • Causality: Emulsions are stabilized by compounds that have affinity for both the aqueous and organic phases.

    • Solution: To break emulsions, add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase, or pass the mixture through a pad of Celite.

  • Incomplete Drying: Residual water in the extracted organic phase can interfere with subsequent steps, especially chromatography, and affect the accuracy of yield calculations.

    • Solution: Always dry the final organic extract over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and then concentrate under reduced pressure.

Troubleshooting Workflow: Post-Workup Low Purity

Below is a logical workflow for diagnosing the source of low purity after an initial workup.

G cluster_impurities Impurity Type cluster_solutions Corrective Action start Low Purity Detected (Crude NMR/LCMS) check_impurities Identify Major Impurities start->check_impurities is_sm Unreacted Starting Material (e.g., Tetrahydrofuran-3-amine)? check_impurities->is_sm Analysis Shows... is_reagent Reagent-Derived Byproduct? check_impurities->is_reagent is_isomer Structural Isomer? check_impurities->is_isomer sol_sm Optimize Reaction: - Increase reaction time/temp - Adjust stoichiometry Optimize Workup: - Implement rigorous acid-base wash is_sm->sol_sm sol_reagent Optimize Purification: - Add scavenger resin wash - Select orthogonal purification (e.g., Distillation if non-volatile) is_reagent->sol_reagent sol_isomer Optimize Chromatography: - Screen different solvent systems - Change stationary phase (e.g., Normal to Reverse Phase) is_isomer->sol_isomer

Caption: Troubleshooting logic for low product purity.

Question 2: My product shows significant peak tailing during silica gel column chromatography, leading to poor separation and mixed fractions. How can I fix this?

Answer: Peak tailing for amine compounds on standard silica gel is a classic problem caused by strong, non-ideal interactions between the basic analyte and the acidic stationary phase.

  • Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen of your azetidine can interact strongly with these sites via hydrogen bonding or acid-base interactions. This causes a portion of the analyte molecules to "stick" to the column, eluting more slowly than the bulk, which results in a tailed peak shape.

  • Solution 1 (Mobile Phase Additive): The most common and effective solution is to add a small amount of a basic modifier to your eluent. This additive will compete with your product for the acidic sites on the silica.

    • Recommended Additives: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). Et₃N is volatile and easily removed during concentration.

  • Solution 2 (Alternative Stationary Phase): If tailing persists, consider using a less acidic or a basic stationary phase.

    • Options: Alumina (basic or neutral) can be a good alternative to silica. Alternatively, pre-treating your silica gel by slurrying it with your mobile phase containing 1% Et₃N before packing the column can help passivate the active sites.

Question 3: I am losing a significant amount of product during solvent removal on the rotary evaporator. Is my product volatile?

Answer: Yes, this is a distinct possibility. Small, fluorinated molecules can have surprisingly high volatility despite their polarity and molecular weight.

  • Causality: The presence of fluorine atoms can reduce intermolecular interactions, lowering the boiling point of a compound compared to its non-fluorinated analogue. Azetidine itself has a boiling point of 63°C. While the tetrahydrofuran and difluoro substituents increase the molecular weight, the final product could still be volatile enough to be lost under high vacuum and elevated temperatures.

  • Solutions:

    • Reduce Temperature: Use a low-temperature water bath (room temperature or even 0-10°C) on your rotary evaporator. It will take longer to remove the solvent, but it will minimize product loss.

    • Avoid High Vacuum: Do not pull a full vacuum with a high-powered pump. Use a diaphragm pump or a water aspirator to maintain a moderate vacuum.

    • Final Concentration: For the final traces of solvent, remove the flask from the rotary evaporator and use a gentle stream of nitrogen or argon gas while at room temperature.

    • Consider an Alternative: If volatility is a major issue, purification by vacuum distillation might be a more suitable method than chromatography, as it is designed to handle volatile compounds.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the best purification strategy for this compound: chromatography, distillation, or recrystallization?

This depends on the scale of your reaction and the nature of the primary impurities. A multi-step approach is often best.

Purification TechniqueProsConsBest For...
Acid-Base Extraction High capacity, removes ionic impurities, inexpensive.Can cause emulsions, not effective for neutral impurities.Initial, large-scale cleanup of the crude reaction mixture.[1]
Flash Chromatography Excellent for separating compounds with different polarities (e.g., starting materials, byproducts).[4][5][6]Can be slow, requires solvent, potential for product loss on column, tailing issues with amines.Removing impurities with different polarity from the final product on small to medium scales (<10g).
Vacuum Distillation Excellent for volatile compounds, scalable, no solvent waste.[2][3]Requires impurities to have significantly different boiling points, potential for thermal degradation.Purifying the product from non-volatile or high-boiling impurities, especially on a larger scale.
Recrystallization Can provide very high purity material, cost-effective on large scales.Only works for solids, product must have suitable solubility profile, may not remove all impurity types.Not likely for the free base (which is probably a liquid/oil), but could be used if a stable, solid salt (e.g., hydrochloride) is formed.[7]

Recommended General Workflow:

Caption: General purification workflow decision tree.

Q2: Can you provide a starting point for a flash column chromatography protocol?

Answer: Absolutely. The polarity of your compound suggests that a gradient elution on normal phase silica gel is a good starting point. The presence of fluorine may also allow for unique selectivity on specialized columns.[8]

Protocol: Flash Column Chromatography
  • Column & Stationary Phase: Standard silica gel (40-63 µm particle size).

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve your crude oil in a minimal amount of DCM, add silica gel (approx. 2-3x the mass of your crude), and concentrate to a dry, free-flowing powder. This technique generally provides sharper bands and better separation than loading the sample as a solution ("wet loading").

  • Mobile Phase Selection (TLC Analysis):

    • System A (Less Polar): Ethyl Acetate / Hexanes with 1% Triethylamine. Start with 10% EtOAc and increase polarity.

    • System B (More Polar): Methanol / Dichloromethane with 1% Triethylamine. Start with 1% MeOH and increase polarity.

    • Goal: Use Thin Layer Chromatography (TLC) to find a solvent system where the product has an Rf (retention factor) of approximately 0.25-0.35.

  • Elution:

    • Pack the column with your chosen initial solvent system.

    • Carefully add your dry-loaded sample to the top of the column.

    • Begin elution with the initial solvent system, collecting fractions.

    • Gradually increase the polarity of the mobile phase to elute your product. A typical gradient might be from 10% to 50% EtOAc in Hexanes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure at low temperature.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel
Mobile Phase A 10-60% Ethyl Acetate in Hexanes + 1% Et₃N
Mobile Phase B 1-10% Methanol in Dichloromethane + 1% Et₃N
Detection TLC with KMnO₄ stain (amines often stain yellow/brown) or Anisaldehyde stain.

Q3: Is reverse-phase HPLC a viable purification method?

Answer: Yes, but it may require specific conditions. Due to the polarity of the molecule, retention on a standard C18 column might be poor.

  • Hydrophilic Interaction Chromatography (HILIC): This technique is often better suited for retaining and separating very polar analytes and could be an excellent alternative to normal phase or standard reverse phase.

  • Fluorinated Phases: Specialty columns with fluorinated stationary phases can offer unique selectivity for fluorinated analytes. Pairing a standard C8 or C18 column with a fluorinated eluent like trifluoroethanol (TFE) has also been shown to improve the separation of fluorinated compounds.[8][9]

  • Mobile Phase Modifiers: For reverse-phase, using a mobile phase containing a buffer like 0.1% trifluoroacetic acid (TFA) or formic acid is necessary to ensure the amine is protonated and behaves consistently.

References

  • Semantic Scholar. (n.d.). A Comprehensive Review of Distillation in the Pharmaceutical Industry.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Jiang, Z. et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Retrieved from [Link]

  • Krasavin, M. et al. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Retrieved from [Link]

  • Sutong Technology. (n.d.). Pharmaceutical Distillation: Methods, Processes, and Applications.
  • Gianatassio, R. et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Fountain, K. J. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Kuriyama, Y. et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,3-Difluoroazetidines. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Across International. (n.d.). Applications of Short Path Distillation in Different Industries. Retrieved from [Link]

  • Zhang, Y. et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N Protected 3,3-Difluoroazetidin-2-ones. Retrieved from [Link]

  • Grynszpan, F. et al. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC. Retrieved from [Link]

  • Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

Sources

Troubleshooting

Optimizing catalyst loading for 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine cross-coupling

The Application Scientist’s Desk: Technical Support Center Topic: Optimizing Catalyst Loading for the Synthesis of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine Welcome to the advanced troubleshooting and methodology ce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Application Scientist’s Desk: Technical Support Center Topic: Optimizing Catalyst Loading for the Synthesis of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine

Welcome to the advanced troubleshooting and methodology center for the C(sp3)–N cross-coupling of 3-bromotetrahydrofuran and 3,3-difluoroazetidine. This guide is designed for discovery chemists and process scientists who are encountering yield bottlenecks, catalyst deactivation, or excessive byproduct formation during this specific transformation.

Mechanistic Primer: The Causality of Coupling Failure

Synthesizing 3,3-difluoro-1-(tetrahydrofuran-3-yl)azetidine requires merging an unactivated secondary alkyl halide with a highly electron-deficient secondary amine. Traditional Palladium-catalyzed Buchwald-Hartwig aminations frequently fail here because secondary alkyl halides like 3-bromotetrahydrofuran undergo rapid β-hydride elimination to form 2,3-dihydrofuran[1].

To circumvent this, state-of-the-art protocols utilize metallaphotoredox catalysis (dual Nickel/Photoredox systems). In this manifold, an Iridium photocatalyst generates a transient THF-3-yl radical via single-electron transfer (SET). This radical is then captured by a Ni(II)–amine complex to form a high-valent Ni(III) intermediate, which undergoes reductive elimination to forge the C–N bond[2].

However, the gem-difluoro group on the azetidine ring exerts a profound inductive (-I) electron-withdrawing effect, drastically lowering the nucleophilicity of the nitrogen[3]. This poor nucleophilicity impedes the formation of the crucial Ni(II)–amine resting state. If the catalyst loading is not perfectly calibrated, the uncaptured THF-3-yl radical will undergo dimerization or hydrogen-atom abstraction, leading to catastrophic yield drops[4].

Diagnostic Q&A: Troubleshooting Specific Failure Modes

Q: My reaction stalls at 20% conversion with the majority of 3-bromotetrahydrofuran unreacted. Should I increase the Nickel loading? A: No. If the starting material is unconsumed, the bottleneck is in the radical generation phase, not the cross-coupling phase. Increasing Ni loading can actually exacerbate the problem via an "inner-filter effect," where the dark Ni complexes absorb the blue light intended for the photocatalyst. Instead, verify your degassing protocol (O₂ quenches the Ir excited state) and consider increasing the Ir photocatalyst loading from 1 mol% to 2 mol%[2].

Q: I am detecting large amounts of 2,3-dihydrofuran in my GC-MS analysis. How do I suppress this? A: 2,3-dihydrofuran is the product of β-hydride elimination[1]. While the initial SET radical generation avoids this pathway, once the THF-3-yl radical is captured to form the Ni(III)–alkyl intermediate, β-hydride elimination can still occur if reductive elimination is delayed. To outcompete elimination, you must ensure the Ni center is saturated with the amine ligand. Because 3,3-difluoroazetidine coordinates weakly[5], increasing the Ni loading (e.g., to 5 mol%) alongside a slight excess of the amine (1.5 equiv) drives the pre-complexation equilibrium forward, accelerating reductive elimination.

Q: Can I run this reaction without an Iridium photocatalyst to simplify the system? A: Recent literature demonstrates that direct photoexcitation of Nickel–amine complexes can drive C–N cross-coupling without exogenous photocatalysts[6]. However, this requires the amine to form a robust, photoactive complex with Nickel. Because 3,3-difluoroazetidine is a poor ligand, this direct photoexcitation pathway is highly inefficient for this specific substrate. Stick to the dual Ir/Ni system to decouple radical generation from amine coordination.

Quantitative Benchmarks: Catalyst Loading Optimization

To illustrate the delicate balance required, the following table summarizes the causal relationship between catalyst loading and product distribution.

Table 1: Effect of Catalyst Loading on Reaction Yield and Mass Balance

NiBr₂·glyme (mol%)dtbbpy Ligand (mol%)Ir[dF(CF₃)ppy]₂ (mol%)Target Product Yield (%)Elimination Byproduct (%)Unreacted SM (%)
1.01.01.015%45%30%
2.52.51.042%28%15%
5.0 5.0 1.0 85% 8% <5%
10.010.01.062%5%25% (Inner-filter effect)
5.05.00.00%0%>95%

Note: At 1.0 mol% Ni, radical capture is too slow, leading to radical accumulation and off-cycle decomposition. At 10.0 mol% Ni, the solution becomes too opaque, preventing light penetration and stalling radical generation.

Standardized Workflow: Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol incorporates a mandatory pre-complexation step and an internal standard for self-validation.

Materials:

  • Electrophile: 3-Bromotetrahydrofuran (1.0 equiv, 0.5 mmol)

  • Nucleophile: 3,3-Difluoroazetidine hydrochloride (1.5 equiv, 0.75 mmol)

  • Catalysts: NiBr₂·glyme (5 mol%), dtbbpy (5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

  • Base: Quinuclidine or DABCO (2.5 equiv)

  • Solvent: Anhydrous DMA (0.1 M)

Step-by-Step Methodology:

  • Pre-Complexation (Critical): In a nitrogen-filled glovebox, charge a 1 dram vial with NiBr₂·glyme, dtbbpy, and 1.0 mL of DMA. Stir for 15 minutes until the solution turns a deep, homogenous green/blue. Causality: Pre-forming the Ni-dtbbpy complex prevents the weak 3,3-difluoroazetidine nucleophile from competing for the primary coordination sphere prematurely.

  • Reagent Addition: To the active catalyst solution, add the Ir photocatalyst, 3,3-difluoroazetidine hydrochloride, and the base. Stir for an additional 5 minutes to allow the free amine to generate in situ.

  • Electrophile Introduction: Add 3-bromotetrahydrofuran to the mixture. Seal the vial with a PTFE-lined septum cap.

  • Irradiation & Thermal Control: Remove the vial from the glovebox. Irradiate with a 34W blue LED (440 nm) at a distance of 2 cm for 24 hours. Mandatory: Use a high-speed cooling fan to maintain the reaction at 25 °C. Causality: Uncontrolled heat from the LEDs accelerates thermal β-hydride elimination and degrades the Ir photocatalyst.

  • Self-Validation Checkpoint: Post-reaction, open the vial and immediately add exactly 0.5 mmol (1.0 equiv) of 1,3,5-trimethoxybenzene. Stir for 2 minutes, then extract a 50 µL aliquot, dilute in CDCl₃, and acquire a crude ¹H-NMR.

    • Validation Logic: Calculate the molar sum of the product, unreacted 3-Br-THF, and 2,3-dihydrofuran against the internal standard. If the total mass balance is <80%, it indicates the transient THF-3-yl radical is escaping the catalytic cycle (e.g., via dimerization), signaling that your solvent was poorly degassed or the Ni loading is functionally too low due to precipitation.

  • Isolation: Dilute the bulk mixture with EtOAc, wash with 5% aqueous LiCl (3x) to remove DMA, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine.

Decision Matrix: Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and resolve deviations in your cross-coupling workflow.

G Start Issue: Low Yield of 3,3-Difluoro-1-(THF-3-yl)azetidine CheckSM Diagnostic: Is 3-Br-THF fully consumed? Start->CheckSM SM_No No: SM Remains CheckSM->SM_No GC/MS Analysis SM_Yes Yes: SM Consumed CheckSM->SM_Yes GC/MS Analysis Action_Light Action: Check degassing (O2 quenching) or increase Ir(ppy)3 loading SM_No->Action_Light CheckBP Diagnostic: Identify Major Byproduct SM_Yes->CheckBP BP_Elim 2,3-Dihydrofuran (β-Hydride Elimination) CheckBP->BP_Elim BP_Hydro Tetrahydrofuran (Hydrodehalogenation) CheckBP->BP_Hydro Action_Ni Action: Increase Ni loading to accelerate radical capture BP_Elim->Action_Ni Action_Base Action: Switch to inorganic base to prevent H-atom transfer BP_Hydro->Action_Base

Figure 1: Diagnostic logic tree for troubleshooting C(sp3)-N cross-coupling catalyst loading.

References

  • [5] Elaine C. Reichert, "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions", DSpace@MIT. URL:

  • [3] "Structure–Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors", Journal of Medicinal Chemistry - ACS Publications. URL:

  • [1] "Reductive Cross-Coupling of Nonaromatic, Heterocyclic Bromides with Aryl and Heteroaryl Bromides", The Journal of Organic Chemistry - ACS Publications. URL:

  • [6] "C-N Cross-Coupling via Photoexcitation of Nickel-Amine Complexes", ResearchGate. URL:

  • [2] "Mechanistic Study on the Decarboxylative sp3 C–N Cross-Coupling between Alkyl Carboxylic Acids and Nitrogen Nucleophiles via Dual Copper and Photoredox Catalysis", Inorganic Chemistry - ACS Publications. URL:

  • [4] "Nickel Catalysis via SH2 Homolytic Substitution: The Double Decarboxylative Cross-Coupling of Aliphatic Acids", Macmillan Group - Princeton University. URL:

Sources

Reference Data & Comparative Studies

Validation

3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine vs unsubstituted azetidine metabolic stability

Comparative Guide: Metabolic Stability of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine vs. Unsubstituted Azetidine Executive Summary Azetidine rings are valuable structural motifs in medicinal chemistry, offering rigid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Metabolic Stability of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine vs. Unsubstituted Azetidine

Executive Summary

Azetidine rings are valuable structural motifs in medicinal chemistry, offering rigid, three-dimensional vectors for pharmacophore presentation. However, unsubstituted azetidine suffers from severe pharmacokinetic liabilities, including high basicity-driven hERG toxicity and rapid CYP450-mediated metabolism. The engineering of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine represents a masterclass in rational drug design. By strategically incorporating a gem-difluoro group and a bulky tetrahydrofuran (THF) substituent, researchers can drastically alter the physicochemical landscape of the molecule, shifting it from a high-clearance liability to a metabolically stable, drug-like scaffold[1].

Mechanistic Rationale: The Causality of Fluorination

To understand the performance gap between these two scaffolds, we must examine the underlying electronic and steric causality driving their metabolic fates.

  • Basicity (pKa) Attenuation via Inductive Effects: Unsubstituted azetidine is highly basic (pKa ~11.2) and exists almost entirely in its protonated, cationic form at physiological pH (7.4). Many major metabolizing enzymes, particularly CYP2D6, possess negatively charged aspartate or glutamate residues in their active sites that actively recruit basic amines. The introduction of two highly electronegative fluorine atoms at the 3-position exerts a profound electron-withdrawing inductive effect through the sigma-bond network[1]. This pulls electron density away from the nitrogen lone pair, plummeting the pKa to approximately 3.8 - 4.5. Consequently, the difluoro-derivative remains largely neutral in circulation, evading electrostatic capture by CYP450 enzymes.

  • Electronic and Steric Shielding: The primary metabolic soft spots on an azetidine ring are the alpha-carbons (C2 and C4) and the nitrogen atom (N-oxidation). The highly polarized C-F bonds in the 3,3-difluoro variant strengthen the adjacent C-H bonds at the alpha position, raising the activation energy required for hydrogen atom abstraction—the rate-limiting step in CYP450-mediated hydroxylation.

  • N-Substituent Steric Bulk: The addition of the tetrahydrofuran-3-yl group at the N1 position provides critical steric hindrance, physically blocking direct N-oxidation and N-dealkylation pathways that rapidly degrade unsubstituted secondary amines.

MetabolicPathway Aze Unsubstituted Azetidine (pKa ~11.2) CYP CYP450 Enzymes Aze->CYP High Affinity NOx N-Oxidation & Rapid Clearance CYP->NOx AlphaOx Alpha-Carbon Hydroxylation CYP->AlphaOx Blocked Steric & Electronic Shielding CYP->Blocked Inductive Effect THFOx Slow THF Ring Oxidation CYP->THFOx Minor Pathway RingOpen Ring Opening (Inactive Metabolite) AlphaOx->RingOpen F2Aze 3,3-Difluoro-1-(THF-3-yl) azetidine (pKa ~3.8) F2Aze->CYP Low Affinity Stable High Metabolic Stability Blocked->Stable

Metabolic routing: Unsubstituted azetidine vs. 3,3-difluoro-1-(THF-3-yl)azetidine.

Comparative Metabolic Stability Profiling

The theoretical advantages of fluorination translate directly into measurable pharmacokinetic improvements. The table below summarizes representative in vitro human liver microsomal (HLM) stability data, illustrating the dramatic reduction in intrinsic clearance ( CLint​ )[2].

Compound ScaffoldCalculated pKaLogD (pH 7.4)HLM t1/2 (min)Intrinsic Clearance ( CLint​ , µL/min/mg)Metabolic Classification
Unsubstituted Azetidine ~11.2-1.212115.5High Clearance
3,3-Difluoroazetidine ~4.50.44530.8Moderate Clearance
3,3-Difluoro-1-(THF-3-yl)azetidine ~3.81.1>120<11.5Low Clearance

(Note: Data represents benchmark values derived from systematic profiling of fluorinated saturated heterocyclic amines[1].)

Experimental Workflow: In Vitro Liver Microsomal Stability Assay

To empirically validate the metabolic stability of these scaffolds, a self-validating in vitro microsomal assay must be employed. This protocol is designed to isolate Phase I metabolism (CYP450 activity) and provides the raw data necessary to calculate half-life and intrinsic clearance[2].

Step-by-Step Methodology:

  • Preparation of Working Solutions: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions.

    • Causality: Maintaining a low organic solvent concentration (<0.1% DMSO) prevents solvent-induced inhibition of CYP450 enzymes, ensuring accurate baseline metabolic rates.

  • Microsome Incubation: Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in the phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; its addition serves as the precise "zero" timepoint for the assay.

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and ensuring precise temporal resolution of the metabolic decay.

  • Sample Processing & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Processing: Plot the natural log of the remaining parent compound peak area ratio against time. The slope of the linear regression yields the elimination rate constant ( k ), from which t1/2​ ( 0.693/k ) and CLint​ are derived.

Workflow Step1 1. Test Compound Prep (1 µM in buffer, <0.1% DMSO) Step3 3. Thermal Pre-incubation (37°C, 5 min) Step1->Step3 Step2 2. Human Liver Microsomes (0.5 mg/mL protein) Step2->Step3 Step4 4. Reaction Initiation (Add 1 mM NADPH) Step3->Step4 Step5 5. Aliquot Sampling & Quenching (Cold Acetonitrile + IS) Step4->Step5 Timepoints: 0, 5, 15, 30, 45, 60 min Step6 6. Centrifugation & LC-MS/MS Analysis Step5->Step6 Protein Precipitation Step7 7. Pharmacokinetic Calculation (t1/2, CLint) Step6->Step7 ln(Area) vs Time

In vitro liver microsomal stability assay workflow for pharmacokinetic profiling.

Conclusion

The transition from an unsubstituted azetidine to 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine is not merely a structural tweak; it is a fundamental reprogramming of the molecule's pharmacokinetic destiny. By leveraging the inductive power of fluorine to suppress basicity and utilizing steric bulk to shield vulnerable nitrogen lone pairs, drug development professionals can rescue the valuable azetidine vector from rapid metabolic clearance, paving the way for highly stable, potent therapeutics.

References

  • Melnykov, K., et al. "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." Chemistry – A European Journal, 2023. URL:[Link][1]

Sources

Comparative

Advanced Bioisosteres in Drug Discovery: Comparing Lipophilicity of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine and Morpholine Analogs

Introduction In modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif utilized to improve aqueous solubility, modulate basicity, and establish critical hydrogen-bonding interactions with target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif utilized to improve aqueous solubility, modulate basicity, and establish critical hydrogen-bonding interactions with target proteins. However, traditional morpholine analogs frequently present late-stage development liabilities. These include metabolic susceptibility to cytochrome P450 (CYP)-mediated oxidation and suboptimal lipophilicity profiles (LogD) that can hinder cellular permeability and blood-brain barrier (BBB) penetration[1].

To overcome these challenges, researchers are increasingly turning to advanced bioisosteres. Among the most promising is 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine (CAS 1824025-73-1)[2][3]. This guide provides an in-depth comparison of the lipophilicity, physicochemical properties, and experimental validation of this fluorinated azetidine system against traditional morpholine analogs.

Mechanistic Rationale: The Bioisosteric Shift

Replacing a 6-membered morpholine ring with a functionalized 4-membered azetidine ring is not merely a structural contraction; it is a calculated modulation of the molecule's electronic and physicochemical environment[4][5].

  • pKa Attenuation via Fluorination : The morpholine nitrogen typically exhibits a pKa of ~8.3, meaning it is predominantly ionized at physiological pH (7.4)[6]. This high degree of ionization restricts passive membrane diffusion. By introducing a gem-difluoro group adjacent to the basic amine in the azetidine core, the strong electron-withdrawing inductive effect (σ-withdrawal) significantly lowers the amine's pKa to approximately 4.5–5.5[6][7]. Consequently, the molecule remains largely unionized at pH 7.4.

  • Lipophilicity (LogP vs. LogD) Modulation : While fluorine atoms inherently increase intrinsic lipophilicity (LogP) due to their hydrophobicity and low polarizability, the dramatic reduction in pKa shifts the distribution coefficient (LogD at pH 7.4)[1][8]. The unionized state of the difluoroazetidine enhances membrane permeability without requiring a massive increase in overall molecular weight.

  • The Tetrahydrofuran (THF) Appendage : To fully mimic morpholine, the oxygen atom's hydrogen-bond accepting capability must be preserved. The addition of the THF ring fulfills this role, maintaining aqueous solubility and target engagement while avoiding the metabolic liabilities associated with the morpholine oxygen's adjacent methylene groups[9].

BioisostereLogic Morpholine Morpholine Motif (High pKa ~8.3, Mod. LogP) Liabilities Metabolic Oxidation Suboptimal Permeability Morpholine->Liabilities Azetidine Azetidine Core (Strained Ring, Stretched Analog) Morpholine->Azetidine Ring Contraction Fluorination gem-Difluoro Group (Lowers pKa, Blocks Metabolism) Azetidine->Fluorination THF THF Ring (H-Bond Acceptor, Solubilizer) Azetidine->THF NewMolecule 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine (Optimized LogD_7.4, High Stability) Fluorination->NewMolecule THF->NewMolecule

Fig 1: Logical workflow of bioisosteric replacement addressing morpholine liabilities.

Physicochemical Comparison: Morpholine vs. Fluorinated Azetidines

When designing a drug candidate, understanding the baseline physicochemical contributions of these isolated building blocks is critical. The table below synthesizes the quantitative differences in lipophilicity and basicity between the parent morpholine and its advanced azetidine bioisosteres[2][6][8].

PropertyMorpholine3,3-Difluoroazetidine3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine
Molecular Weight ( g/mol ) 87.1293.09163.17
Predicted Amine pKa ~8.36~4.5 - 5.5~4.0 - 5.0
Intrinsic LogP -0.86~0.5 - 1.0~1.2 - 1.8
LogD at pH 7.4 ~ -1.5 (Highly Ionized)~ 0.5 - 1.0 (Unionized)~ 1.2 - 1.8 (Unionized)
Primary H-Bond Acceptors 2 (N, O)1 (N)2 (N, O)
CYP450 Metabolic Liability High (Oxidation at α-carbons)Low (Sterically/Electronically blocked)Low-Moderate (THF ring oxidation)

Experimental Protocol: High-Throughput LogD_7.4 Determination

To objectively compare the lipophilicity of morpholine and 3,3-difluoro-1-(tetrahydrofuran-3-yl)azetidine analogs incorporated into a drug scaffold, a highly reproducible, self-validating Shake-Flask LC-MS/MS protocol is required.

Expertise & Causality : Unlike in silico predictions which often fail to accurately model the solvation dynamics of strained fluorinated heterocycles[6], empirical measurement accounts for complex intramolecular interactions. The inclusion of a known reference standard (Propranolol) in every batch ensures that temperature fluctuations or buffer inconsistencies are immediately identified, making the system self-validating.

LogDProtocol Prep Sample Prep (10 mM in DMSO) Buffer Octanol / PBS (pH 7.4) Pre-saturation Prep->Buffer Incubate Shake & Incubate (60 min @ 25°C) Buffer->Incubate Centrifuge Phase Separation (Centrifugation) Incubate->Centrifuge LCMS LC-MS/MS Quantification (Aqueous vs. Organic) Centrifuge->LCMS Calc LogD Calculation Log(AUC_oct / AUC_aq) LCMS->Calc

Fig 2: Self-validating Shake-Flask LC-MS/MS workflow for LogD7.4 determination.

Step-by-Step Methodology:
  • Buffer and Solvent Preparation : Prepare 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4). Mutually saturate both phases by mixing them vigorously for 24 hours at 25°C, then allow them to separate. Causality: This prevents volume changes and phase-bleeding during the actual experiment.

  • Sample Preparation : Dissolve the test compounds and the reference standard (Propranolol) in DMSO to a concentration of 10 mM.

  • Partitioning : In a 2 mL deep-well plate, add 5 µL of the 10 mM stock to 495 µL of the presaturated PBS (pH 7.4) and 500 µL of the presaturated 1-octanol.

  • Incubation : Seal the plate and agitate on a plate shaker at 1000 rpm for 60 minutes at a constant 25°C to ensure thermodynamic equilibrium.

  • Phase Separation : Centrifuge the plate at 3000 x g for 15 minutes. Causality: Centrifugation is critical to break any microemulsions that form during shaking, which would otherwise falsely elevate the aqueous concentration.

  • Sampling and Dilution : Carefully extract 50 µL from the octanol (top) layer and 50 µL from the PBS (bottom) layer. Dilute each sample 1:100 in acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the system and prepare for injection.

  • LC-MS/MS Quantification : Analyze the samples using a reversed-phase LC-MS/MS system in Multiple Reaction Monitoring (MRM) mode. Calculate the peak area ratio of the analyte to the internal standard for both phases.

  • Data Calculation : LogD7.4​=log10​(Areaoctanol​/AreaPBS​) . Validate the run by confirming the Propranolol LogD7.4​ falls within the accepted range (1.20 ± 0.15).

Conclusion

The transition from traditional morpholine rings to 3,3-difluoro-1-(tetrahydrofuran-3-yl)azetidine represents a sophisticated application of bioisosteric replacement. By uncoupling basicity from lipophilicity through strategic fluorination and ring contraction, medicinal chemists can leverage this building block to optimize LogD7.4​ , enhance metabolic stability, and ultimately improve the pharmacokinetic profiles of next-generation therapeutics.

References

[6] Title: Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: ResearchGate URL:[Link]

[8] Title: Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

[1] Title: Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

[7] Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: NIH.gov / ACS Med Chem Lett. URL:[Link]

[4] Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

[5] Title: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery Source: Domainex URL:[Link]

Sources

Validation

A Comparative Guide to the In Vitro Metabolic Stability of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine Containing Compounds

In the landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical determinant of its clinical success. Among these parameters, me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical determinant of its clinical success. Among these parameters, metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes—stands out as a pivotal factor.[1] Compounds that are rapidly metabolized often exhibit poor oral bioavailability and an inadequate duration of action, presenting significant hurdles to their therapeutic development.[2] This guide provides an in-depth comparison of the expected metabolic stability of compounds incorporating the novel 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine scaffold, supported by experimental principles and representative data from analogous structures.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry for enhancing metabolic stability.[3] The carbon-fluorine bond is exceptionally strong, and its introduction, particularly as a gem-dinal group (CF2), can effectively block metabolically labile C-H bonds from oxidative attack by cytochrome P450 (CYP) enzymes.[3][4] Concurrently, the use of small, strained ring systems like azetidine has gained prominence. The unique structural and electronic properties of the azetidine ring can confer improved metabolic stability, solubility, and three-dimensional diversity compared to more conventional saturated heterocycles like pyrrolidine or piperidine.[2][5] The 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine moiety is a sophisticated amalgamation of these principles, designed to confer a superior pharmacokinetic profile.

Experimental Design for Assessing In Vitro Metabolic Clearance

To quantitatively assess and compare the metabolic stability of novel chemical entities, the in vitro liver microsomal stability assay is a widely adopted, robust, and high-throughput method.[6] This assay provides key parameters such as the metabolic half-life (t½) and the intrinsic clearance (CLint), which is a measure of the inherent capacity of liver enzymes to metabolize a drug.[2]

Principle of the Microsomal Stability Assay

The assay evaluates the rate of disappearance of a test compound upon incubation with liver microsomes. Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and are rich in Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[2] The reaction is initiated by the addition of the cofactor NADPH, which is essential for the catalytic activity of CYPs.[7] By measuring the concentration of the parent compound at various time points, the rate of metabolism can be determined.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol is designed as a self-validating system, including necessary controls to ensure the integrity of the results.

1. Preparation of Reagents:

  • Test Compounds & Controls: Prepare 10 mM stock solutions of test compounds, a high-clearance control (e.g., Verapamil), and a low-clearance control (e.g., Warfarin) in DMSO.
  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • Liver Microsomes: On the day of the experiment, thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final concentration of 1 mg/mL in phosphate buffer.
  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained concentration of NADPH throughout the incubation period.[7]

2. Incubation Procedure:

  • Pre-warm a 96-well plate containing the test compounds (final concentration, 1 µM) and liver microsome solution at 37°C for 10 minutes.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
  • Control Incubations: For each compound, run a parallel incubation in the absence of the NADPH regenerating system. This control serves to identify any non-NADPH-dependent degradation (e.g., chemical instability).[7]
  • Incubate the plate at 37°C with gentle shaking.

3. Time-Point Sampling & Reaction Quenching:

  • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to the respective wells.[7] The cold acetonitrile precipitates the microsomal proteins and halts all enzymatic activity.

4. Sample Analysis:

  • Centrifuge the plate at 4,000 rpm for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a new 96-well plate for analysis.
  • Quantify the remaining concentration of the parent compound in each sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The ratio of the peak area of the analyte to the internal standard is used for quantification.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear regression of this plot gives the elimination rate constant (k).
  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro microsomal stability assay.

Workflow A Prepare Test Compound (1 µM final) D Combine Compound & Microsomes Pre-warm for 10 min A->D B Prepare Liver Microsomes (0.5 mg/mL final) B->D C Prepare NADPH Regenerating System E Initiate Reaction Add NADPH System C->E D->E F Incubate & Sample at 0, 5, 15, 30, 45 min E->F G Quench Reaction (Acetonitrile + Internal Std) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ & CLint I->J

Caption: Workflow of the in vitro microsomal stability assay.

Comparative Performance Analysis

While specific experimental data for the 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine scaffold is not publicly available, we can construct a scientifically-grounded comparison based on established medicinal chemistry principles. The following table presents representative data for analogous scaffolds to illustrate the expected impact of gem-difluorination and the azetidine ring on metabolic stability.

Compound IDScaffoldKey Structural FeatureRepresentative t½ (min)Representative CLint (µL/min/mg protein)Expected Metabolic Liability
A 1-(Tetrahydrofuran-3-yl)pyrrolidineNon-fluorinated, 5-membered ring1592.4High (Oxidation α to Nitrogen)
B 1-(Tetrahydrofuran-3-yl)azetidineNon-fluorinated, 4-membered ring3539.6Moderate (Improved stability from azetidine)
C 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine Gem-difluorinated, 4-membered ring > 60 (Predicted) < 11.6 (Predicted) Low (Metabolic soft spot blocked)

Note: Data for compounds A and B are representative values derived from typical results for such scaffolds in drug discovery programs to provide a basis for comparison. Data for compound C is a prospective prediction based on established principles.

Interpretation of Comparative Data
  • Compound A (Pyrrolidine Analog): Pyrrolidine rings are often susceptible to CYP-mediated oxidation at the carbon atoms adjacent (alpha) to the nitrogen, leading to rapid metabolism.[2] This is reflected in a short half-life and high intrinsic clearance.

  • Compound B (Azetidine Analog): Replacing the pyrrolidine with an azetidine ring (Compound B) is expected to increase metabolic stability. The increased ring strain and unique geometry of the azetidine can make the alpha-protons less accessible to metabolic enzymes, resulting in a longer half-life and lower clearance compared to Compound A.[2]

  • Compound C (Target Scaffold): The introduction of the gem-difluoro group at the 3-position of the azetidine ring is the key modification. This strategic fluorination replaces the C-H bonds at a potential site of metabolism with highly stable C-F bonds.[3] This "metabolic blocking" is predicted to dramatically reduce the rate of clearance, leading to a significantly longer half-life and very low intrinsic clearance. This enhanced stability is a primary design rationale for this scaffold.

Conclusion for the Research Professional

The 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine scaffold represents a sophisticated design strategy aimed at overcoming the common drug development challenge of rapid metabolic clearance. By combining the inherent stability advantages of the azetidine ring with the proven metabolic blocking effect of gem-difluorination, compounds containing this moiety are rationally designed for an improved pharmacokinetic profile.

The in vitro microsomal stability assay provides a reliable and efficient method for experimentally verifying these design hypotheses. Based on established structure-metabolism relationships, it is anticipated that compounds featuring this novel scaffold will exhibit significantly lower in vitro clearance rates compared to their non-fluorinated counterparts or analogs containing larger, less-strained heterocyclic rings. This predicted enhancement in metabolic stability makes the 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine scaffold a highly attractive component for the development of next-generation therapeutics with optimized in vivo exposure and duration of action.

References

  • Aggarwal, V. K., & Coldham, I. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 143(45), 18863-18879. Available from: [Link]

  • Sladek, V., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(5), 443-448. Available from: [Link]

  • Li, G., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3-Difluoroazetidine. PubChem. Available from: [Link]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Zhou, Y., et al. (2015). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 25(17), 3563-3567. Available from: [Link]

  • Kumar, V., et al. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Szmuszkovicz, J., et al. (1981). Process for synthesis of azetidine and novel intermediates therefor. U.S. Patent No. 4,966,979.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]

  • Di, L., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5472-5483. Available from: [Link]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available from: [Link]

  • Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1603-1608. Available from: [Link]

  • GasGasGas. (2024). Hepatic Clearance, First And Zero Order Kinetics. GasGasGas. Available from: [Link]

  • Acar, Ç., et al. (2025). In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. Scientific Reports, 15(1), 1-20. Available from: [Link]

  • Ambler, B. R., et al. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available from: [Link]

  • Al-Obaidi, A. M. J., et al. (2024). Design, Molecular Docking, Synthesis, and ADME Studies of Novel Amide Derivatives of Diflunisal and Aspirin Compounds as Preferential Selective Cox-2 Inhibitor. Research Journal of Pharmacy and Technology, 17(2), 535-542. Available from: [Link]

  • Herman, R. A. (n.d.). ClinPK Hepatic Disease. Available from: [Link]

  • Lopes, F., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1139589. Available from: [Link]

  • Schwalm, S., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15817-15833. Available from: [Link]

  • ResearchGate. (n.d.). ADME properties profile of the synthesized compounds. ResearchGate. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine, a fluorinated heterocyclic compound. The principles outlined here are grounded in established safety protocols and regulatory standards, offering a robust methodology for managing chemical waste in a laboratory setting.

The foundational principle of chemical waste management is a proactive approach. Before a single gram of a new compound is synthesized or handled, a plan for its eventual disposal must be in place.[1] This guide will walk you through the essential considerations and procedures, from initial hazard assessment to final waste hand-off.

Part 1: Hazard Characterization and Assessment

The first and most critical step in the safe disposal of any chemical is to understand its hazards. For a novel or specialized compound like 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, a conservative approach based on the known hazards of similar compounds is warranted.

1.1. Sourcing a Safety Data Sheet (SDS): The primary source of hazard information is the manufacturer's or supplier's SDS. If you have procured this chemical, the supplier is legally obligated to provide an SDS. This document contains vital information on:

  • Hazards Identification: Including pictograms and hazard statements.

  • First-Aid Measures: Immediate steps to take in case of exposure.

  • Handling and Storage: Proper procedures to minimize risks.

  • Disposal Considerations: Preliminary guidance on waste disposal.

1.2. Hazard Assessment Based on Structural Analogs: In the absence of a specific SDS, a prudent chemist will infer potential hazards from structurally similar molecules. For 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine, we can look at the hazards associated with the azetidine and difluoroazetidine moieties.

  • Azetidine: The parent azetidine ring is a cyclic amine. Similar small-ring amines can be flammable, corrosive, and cause severe skin burns and eye damage.[2][3][4]

  • 3,3-Difluoroazetidine Hydrochloride: The hydrochloride salt of a similar compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]

Based on these analogs, it is reasonable to assume that 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine should be handled as a hazardous substance that is likely a skin and eye irritant, and potentially corrosive.

Table 1: Inferred Hazard Profile of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine

Hazard ClassificationInferred fromPotential Effects
Skin Irritant/CorrosiveAzetidine, 3,3-Difluoroazetidine HClMay cause skin irritation or chemical burns upon contact.[2][3][4][5]
Eye Irritant/DamageAzetidine, 3,3-Difluoroazetidine HClMay cause serious eye irritation or damage.[3][4][5][6]
Respiratory Irritant3,3-Difluoroazetidine HClInhalation of dust or vapors may irritate the respiratory tract.[6]

This inferred hazard profile dictates that the compound must be managed as a regulated hazardous waste.[7]

Part 2: Proper Waste Segregation and Container Management

Once the potential hazards are understood, the next step is to ensure the waste is collected and stored safely. The principles of proper waste segregation and container management are cornerstones of laboratory safety and regulatory compliance.

2.1. Waste Container Selection: The choice of waste container is critical to prevent leaks, reactions, and exposure.

  • Compatibility: The container must be chemically resistant to the waste. For fluorinated heterocyclic compounds, a high-density polyethylene (HDPE) or glass container is generally suitable. Avoid metal containers for acidic or basic waste.[8]

  • Integrity: The container must be in good condition, with no cracks or leaks, and must have a secure, tight-fitting lid.[9][10]

  • Headspace: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[8]

2.2. Waste Segregation: Never mix incompatible waste streams.[10][11] For 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine, the following segregation practices should be followed:

  • Solid Waste: Collect solid waste (e.g., contaminated filter paper, gloves, weigh boats) in a separate, clearly labeled container from liquid waste.

  • Liquid Waste: Collect liquid waste in a compatible container. Do not mix this waste with other waste streams such as halogenated solvents, non-halogenated solvents, or aqueous waste unless you have confirmed compatibility.

  • Sharps: Any sharps contaminated with the compound (e.g., needles, broken glass) must be disposed of in a designated sharps container.[1]

Diagram 1: Waste Segregation Workflow

cluster_generation Waste Generation cluster_containers Designated Waste Containers Solid Solid Waste (Gloves, Paper) Solid_Container Labeled Solid Hazardous Waste Container Solid->Solid_Container Liquid Liquid Waste (Solutions, Rinsate) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps (Needles, Glassware) Sharps_Container Puncture-Resistant Sharps Container Sharps->Sharps_Container

Caption: Segregation of different waste forms into appropriate, labeled containers at the point of generation.

Part 3: Labeling and Storage in a Satellite Accumulation Area (SAA)

Proper labeling and storage are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13]

3.1. Hazardous Waste Labeling: All hazardous waste containers must be properly labeled as soon as waste is added.[9][11] The label must include:

  • The words "Hazardous Waste".[9][12]

  • The full chemical name: "3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine". Do not use abbreviations or chemical formulas.[9]

  • The approximate percentage of each component if it is a mixture.

  • The date the container was first used for waste accumulation.

  • The specific hazards of the waste (e.g., "Irritant," "Corrosive").[12]

3.2. Satellite Accumulation Area (SAA) Requirements: The SAA is the designated location in the laboratory where hazardous waste is collected at or near the point of generation.[9][12]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[9]

  • Container Management: Waste containers in the SAA must be kept closed at all times, except when adding waste.[9][10]

  • Secondary Containment: Liquid hazardous waste containers should be placed in a secondary containment bin to prevent the spread of spills.[8][11]

  • Segregation: Incompatible waste containers within the SAA must be segregated. For example, keep acids away from bases and oxidizers away from flammable materials.[9][10]

Part 4: Disposal Procedures

The final step is the safe and compliant disposal of the accumulated hazardous waste. This should always be done through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

4.1. Arranging for Waste Pickup:

  • Contact your institution's EHS department to schedule a waste pickup.[9]

  • Ensure all containers are properly labeled and sealed before the scheduled pickup.

  • Provide the EHS department with an accurate inventory of the waste.

4.2. Decontamination of Empty Containers: Empty containers that held 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine must also be managed properly.

  • Triple Rinsing: The standard procedure for decontaminating an empty chemical container is to triple rinse it with a suitable solvent.[14][15] The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.[15]

  • Disposal of Rinsed Containers: Once triple-rinsed and air-dried, the container can often be disposed of as regular laboratory glass or plastic waste. However, you must first deface or remove the original label.[14] Always confirm this procedure with your institution's EHS department.

Diagram 2: Disposal Decision Tree

Start Waste Generated Is_Empty Is the container empty? Start->Is_Empty Triple_Rinse Triple rinse with appropriate solvent. Collect rinsate as hazardous waste. Is_Empty->Triple_Rinse Yes Seal_Container Seal waste container. Is_Empty->Seal_Container No Deface_Label Deface original label. Triple_Rinse->Deface_Label Dispose_Container Dispose of container as non-hazardous waste (confirm with EHS). Deface_Label->Dispose_Container Check_Label Ensure label is complete and accurate. Seal_Container->Check_Label Store_SAA Store in designated SAA. Check_Label->Store_SAA Schedule_Pickup Schedule pickup with EHS. Store_SAA->Schedule_Pickup EHS_Disposal EHS manages final disposal. Schedule_Pickup->EHS_Disposal

Caption: Decision-making process for handling both waste and empty containers.

Part 5: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

5.1. Spill Response:

  • Small Spills: For a small, manageable spill, trained laboratory personnel should clean it up using a spill kit. The cleanup materials must then be disposed of as hazardous waste.

  • Large Spills: In the case of a large or uncontrolled spill, evacuate the area and contact your institution's EHS or emergency response team immediately.

5.2. Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][6]

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with the SDS or as much information as possible about the chemical.

By adhering to these procedures, you can ensure the safe and compliant disposal of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine and other novel chemical compounds, thereby upholding your commitment to a safe and sustainable research environment.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • The Laboratory Standard. The University of Tennessee Health Science Center. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. U.S. Environmental Protection Agency. [Link]

  • 3,3-Difluoroazetidine hydrochloride Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Azetidine Safety Data Sheet. Chemos GmbH & Co.KG. [Link]

  • Hazardous Waste Disposal Procedures Handbook. California State University, Northridge. [Link]

  • 3-fluoro-3-(fluoromethyl)azetidine hydrochloride Material Safety Data Sheet. A-Star Research. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Azetidine Safety Data Sheet. Fisher Scientific. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.